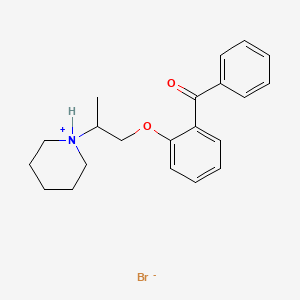
2-(2-Piperidinopropoxy)benzophenone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Piperidinopropoxy)benzophenone hydrobromide is a chemical compound with the molecular formula C20H23NO2·HBr It is a derivative of benzophenone, which is known for its applications in organic synthesis and various industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinopropoxy)benzophenone hydrobromide typically involves the reaction of benzophenone with 2-(2-piperidinopropoxy) in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include acetic acid or other organic solvents that can dissolve the reactants and products effectively.
Catalysts: Catalysts such as pyridine hydrobromide perbromide may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-Piperidinopropoxy)benzophenone hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are frequently used.
Solvents: Organic solvents like dichloromethane (CH2Cl2) and ethanol (C2H5OH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols or amines.
科学研究应用
2-(2-Piperidinopropoxy)benzophenone hydrobromide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Piperidinopropoxy)benzophenone hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. Key molecular targets may include receptors, ion channels, and enzymes involved in cellular signaling pathways .
相似化合物的比较
2-(2-Piperidinopropoxy)benzophenone hydrobromide can be compared with other benzophenone derivatives, such as:
Benzophenone: A simpler structure with similar chemical properties but different applications.
Benzophenone hydrazone derivatives: These compounds exhibit unique optical properties and are used in photonics and optoelectronics.
The uniqueness of this compound lies in its specific structural features and the presence of the piperidinopropoxy group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structural features and diverse chemical reactivity make it a valuable tool for researchers and industrial chemists alike.
属性
CAS 编号 |
10571-21-8 |
|---|---|
分子式 |
C21H26BrNO2 |
分子量 |
404.3 g/mol |
IUPAC 名称 |
phenyl-[2-(2-piperidin-1-ium-1-ylpropoxy)phenyl]methanone;bromide |
InChI |
InChI=1S/C21H25NO2.BrH/c1-17(22-14-8-3-9-15-22)16-24-20-13-7-6-12-19(20)21(23)18-10-4-2-5-11-18;/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3;1H |
InChI 键 |
NEQRJYWSHMKNSF-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC=CC=C1C(=O)C2=CC=CC=C2)[NH+]3CCCCC3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
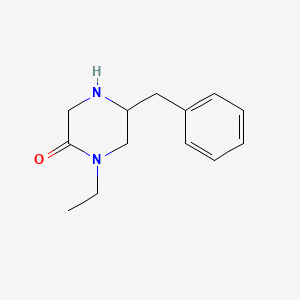
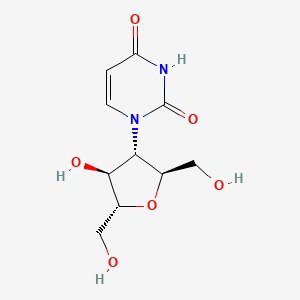
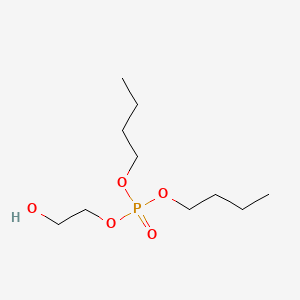


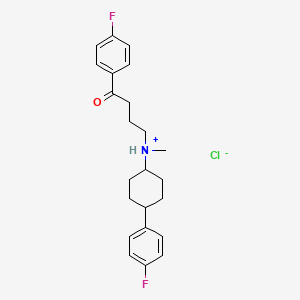
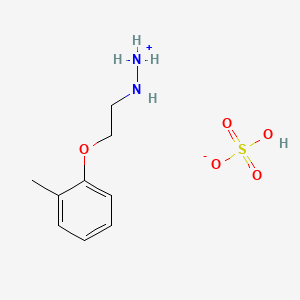
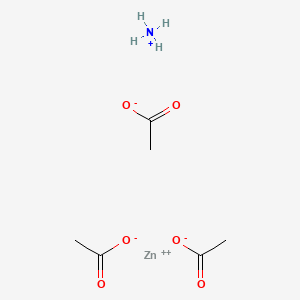
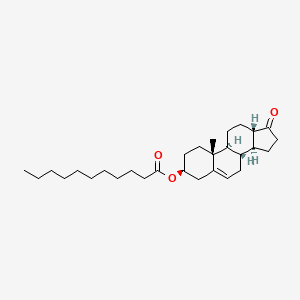
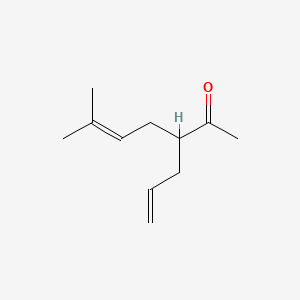
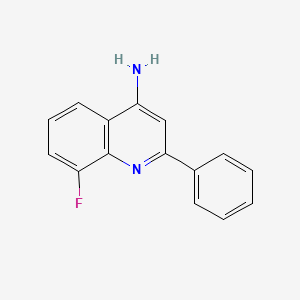
![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
